molecular formula C17H17N3O6S B12747085 Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- CAS No. 115150-37-3

Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)-

Cat. No.: B12747085
CAS No.: 115150-37-3
M. Wt: 391.4 g/mol
InChI Key: FJEYHCKPQJBNOV-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonyl hydrazino group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl hydrazide with a dioxopropyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted benzoic acids, and various reduced derivatives.

Scientific Research Applications

Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- involves its interaction with specific molecular targets. The sulfonyl hydrazino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-methylphenyl ester
  • Benzoic acid, 2-methoxy-4-(methylsulfanyl)benzoic acid

Uniqueness

Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- is unique due to its specific structural features, such as the sulfonyl hydrazino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.

Properties

CAS No.

115150-37-3

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4 g/mol

IUPAC Name

2-[[3-[2-(4-methylphenyl)sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid

InChI

InChI=1S/C17H17N3O6S/c1-11-6-8-12(9-7-11)27(25,26)20-19-16(22)10-15(21)18-14-5-3-2-4-13(14)17(23)24/h2-9,20H,10H2,1H3,(H,18,21)(H,19,22)(H,23,24)

InChI Key

FJEYHCKPQJBNOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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